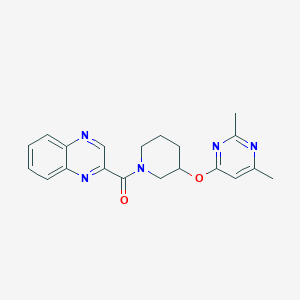

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrimidine ring, and a quinoxaline ring . These types of compounds are often studied for their potential biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives are often involved in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Research into piperazinyl oxazolidinone antibacterial agents, which contain heteroaromatic rings such as pyridine, pyridazine, or pyrimidine, has shown promising results against gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. This suggests potential antimicrobial applications for compounds with similar structural features (Tucker et al., 1998).

Serotonin Receptor Antagonists

Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. The structure-activity relationship studies of these compounds provide insights into their pharmacophoric requirements, which could be relevant for the development of neurological or psychiatric disorder treatments. One compound in this series, "(4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone," showed potent 5-HT3 receptor antagonism, indicating the potential utility of similar structures in therapeutic applications (Mahesh et al., 2011).

Synthesis and Transformation

The synthesis and transformation of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation techniques highlight the chemical reactivity and potential for creating diverse derivatives from base structures. These methodologies could be applied to similar compounds for the development of new materials or active pharmaceutical ingredients (Kurasawa et al., 1989).

DNA Photocleavage Activity

The study on pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, which demonstrated DNA photocleavage activity, suggests potential applications in the field of molecular biology or cancer therapy. These compounds could serve as tools for genetic research or as leads for the development of anticancer drugs (Sharma et al., 2015).

Antimicrobial Agents

The synthesis of s-triazine-based thiazolidinones linked with pyridin-2-yl-piperazine has shown antimicrobial activity against a range of bacteria and fungi. This indicates the potential of structurally similar compounds to serve as antimicrobial agents, which could be explored further for the development of new antibiotics or antifungal medications (Patel et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-13-10-19(23-14(2)22-13)27-15-6-5-9-25(12-15)20(26)18-11-21-16-7-3-4-8-17(16)24-18/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEAMSUHWUEFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)

![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)

![(E)-N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812476.png)

![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2812483.png)